molecular formula C51H77N15O11S3 B10784238 Antag III CAS No. 161185-17-7

Antag III

Cat. No.: B10784238
CAS No.: 161185-17-7
M. Wt: 1172.5 g/mol
InChI Key: GWVQMNWWXBZHOF-GEOLMOSMSA-N
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Preparation Methods

The synthesis of TT-235 involves the assembly of its peptide chain through solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of protected amino acids, coupling reagents like HBTU or DIC, and deprotection agents such as TFA. After the peptide chain is fully assembled, it is cleaved from the resin and purified using techniques like HPLC .

Chemical Reactions Analysis

TT-235 undergoes various chemical reactions, primarily involving its peptide bonds. These reactions include:

Scientific Research Applications

Mechanism of Action

TT-235 exerts its effects by binding to oxytocin receptors (OXTR) and blocking the action of oxytocin. This inhibition prevents oxytocin from inducing uterine contractions, making TT-235 an effective tocolytic agent. The binding of TT-235 to OXTR reduces the number of available receptors and decreases the binding affinity of oxytocin, leading to prolonged inhibition of uterine activity .

Comparison with Similar Compounds

TT-235 is unique among oxytocin receptor antagonists due to its prolonged activity and resistance to enzymatic degradation. Similar compounds include:

TT-235 stands out due to its stability and prolonged activity, making it a promising candidate for therapeutic applications in obstetrics.

Properties

CAS No.

161185-17-7

Molecular Formula

C51H77N15O11S3

Molecular Weight

1172.5 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(10R,13S,16S,19S,22R)-13-(2-amino-2-oxoethyl)-16-(3-amino-3-oxopropyl)-19-[(2S)-butan-2-yl]-22-(1H-indol-3-ylmethyl)-9,9-dimethyl-12,15,18,21,24-pentaoxo-3,7,8-trithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C51H77N15O11S3/c1-5-27(2)40-47(76)62-32(14-15-36(52)67)43(72)63-34(23-37(53)68)45(74)65-41(48(77)66-19-9-13-35(66)46(75)61-31(12-8-18-57-49(55)56)42(71)59-26-38(54)69)50(3,4)79-80-51(16-20-78-21-17-51)24-39(70)60-33(44(73)64-40)22-28-25-58-30-11-7-6-10-29(28)30/h6-7,10-11,25,27,31-35,40-41,58H,5,8-9,12-24,26H2,1-4H3,(H2,52,67)(H2,53,68)(H2,54,69)(H,59,71)(H,60,70)(H,61,75)(H,62,76)(H,63,72)(H,64,73)(H,65,74)(H4,55,56,57)/t27-,31-,32-,33+,34-,35-,40-,41+/m0/s1

InChI Key

GWVQMNWWXBZHOF-GEOLMOSMSA-N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(SSC2(CCSCC2)CC(=O)N[C@@H](C(=O)N1)CC3=CNC4=CC=CC=C43)(C)C)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(SSC2(CCSCC2)CC(=O)NC(C(=O)N1)CC3=CNC4=CC=CC=C43)(C)C)C(=O)N5CCCC5C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

Origin of Product

United States

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